Acetic acid-D
Overview
Description
Mechanism of Action
Acetic Acid-D: A Comprehensive Review of its Mechanism of Action
Acetic acid, also known as ethanoic acid, is a clear colorless liquid with a pungent, vinegar-like odor . It is an important chemical reagent and industrial chemical used primarily in the production of cellulose acetate for photographic film, polyvinyl acetate for wood glue, and synthetic fibers and fabrics .
Target of Action
Acetic acid is an antimicrobial agent used to treat susceptible infections of the external auditory canal . It also plays an important role in the metabolism of fats and carbohydrates in the body . Acetic acid is naturally present in some unprocessed foods including fruit and is present in some foods as an additive .
Mode of Action
Acetic acid interacts with its targets in several ways. It is a powerful protein coagulant which leaves tissue in a state which produces strong staining with acid dyes . It reacts with phosphate residues of nucleic acids and effectively fixes nucleoproteins . Acetic acid may increase the neuromuscular blocking activities of Cisatracurium . Acetic acid also activates the NMDAR, stimulating NO production, which increases the release of presynaptic glutamate and other neurotransmitters, increasing sympathoexcitation .
Biochemical Pathways
Acetic acid affects several biochemical pathways. It is a bioactive short-chain fatty acid produced in large quantities from ethanol metabolism . Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism . It also induces gene and protein expression of myoglobin and GLUT4, stimulates glucose incorporation, and suppresses lipid accumulation .
Pharmacokinetics
Acetic acid is a weak monoprotic acid. In aqueous solution, it has a pK a value of 4.76. Its conjugate base is acetate (CH3COO−). A 1.0 M solution (about the concentration of domestic vinegar) has a pH of 2.4, indicating that merely 0.4% of the acetic acid molecules are dissociated .
Result of Action
The molecular and cellular effects of acetic acid’s action are diverse. Lethal concentrations of acetic acid induce ROS accumulation, cyt c release and mitochondrial dysfunction, caspase-like activity increase leading eventually to cell death (AA-PCD), with chromatin condensation and nuclear DNA fragmentation occurring as PCD hallmarks . Acetic acid also causes severe intracellular amino-acid starvation, involving the general amino-acid control system as well as the TOR .
Action Environment
Environmental factors can influence the action, efficacy, and stability of acetic acid. Acetic acid can enter the environment from discharge and emissions from industries . The burning of plastics or rubber, and exhaust fumes from vehicles may also release acetic acid into the environment . When released into soil it evaporates into the air where it is broken down naturally by sunlight . In high concentrations, acetic acid can be harmful to plants, animals, and aquatic life .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid-D is typically synthesized by reacting acetic acid with deuterium oxide (D2O). The reaction involves the exchange of the hydrogen atom in the hydroxyl group of acetic acid with deuterium from deuterium oxide .
Industrial Production Methods: The industrial production of this compound follows a similar approach, where acetic acid is treated with deuterium oxide under controlled conditions to ensure the complete exchange of hydrogen with deuterium. This method is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Acetic acid-D undergoes typical reactions of carboxylic acids, including:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: It can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) for esterification.
Major Products:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Ethanol (CH3CH2OH).
Substitution: Esters (RCOOR’).
Scientific Research Applications
Acetic acid-D is extensively used in scientific research due to its unique properties:
Biology: It is used in metabolic studies to trace biochemical pathways involving acetic acid.
Medicine: It is employed in the development of deuterated drugs, which often exhibit improved metabolic stability and efficacy.
Comparison with Similar Compounds
Acetic acid (CH3COOH): The non-deuterated form of acetic acid.
Acetic acid-d4 (CD3COOD): A fully deuterated form of acetic acid where all hydrogen atoms are replaced by deuterium.
Propionic acid (CH3CH2COOH): A similar carboxylic acid with an additional carbon atom.
Uniqueness: Acetic acid-D is unique due to the presence of a single deuterium atom, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms and molecular structures. Its isotopic properties also make it valuable in metabolic studies and the development of deuterated drugs .
Properties
IUPAC Name |
deuterio acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997190 | |
Record name | (O-~2~H)Acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758-12-3 | |
Record name | Acetic acid-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic (2H)acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (O-~2~H)Acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic [2H]acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetic acid-D?
A1: The molecular formula of this compound is CH3COOD, and its molecular weight is 61.06 g/mol.
Q2: How does deuteration affect the spectroscopic properties of acetic acid?
A2: Deuteration causes a shift in infrared (IR) absorption bands. For example, the ν2 fundamental vibration of trans-HOCO occurs at 1852.567 cm−1, while in trans-DOCO it is shifted to a lower frequency. []
Q3: Are there any studies on the electric polarization of this compound?
A3: Yes, studies have investigated the electric polarization of this compound in benzene solutions. These studies revealed an unexpectedly high polarization of the dimer, suggesting a significant atomic polarization. []
Q4: Can this compound be used to synthesize deuterium-labeled compounds?
A4: Absolutely! this compound serves as a valuable reagent for introducing deuterium labels into organic molecules. For example, it has been employed in the synthesis of 3′-D3-mevalonic acid. [] Another example is the synthesis of trideuteromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether through the reductive dechlorination of trichloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether using zinc/zinc chloride catalysis in this compound. []
Q5: How does this compound participate in hydrogen exchange reactions?
A5: Research indicates that this compound participates in deuterium exchange reactions with acetylene in the presence of a zinc acetate-charcoal catalyst. This exchange was crucial in elucidating the mechanism of the vinylation reaction of acetic acid. []
Q6: Does this compound influence the kinetics of chemical reactions?
A6: Yes, replacing acetic acid with this compound can lead to kinetic solvent isotope effects. Studies on the bromination of alkenes and alkynes revealed a consistent kH/kD value of approximately 1.23, attributed to specific electrophilic solvation of the bromide anion by hydrogen bonding in the transition state. [] Similar effects were observed in the solvolysis of alkyl tosylates. []
Q7: Has this compound been used to study biological mechanisms?
A7: Yes, this compound has been employed to investigate reaction mechanisms in biological systems. For instance, it helped determine that the acetic acid-catalyzed conversion of mitomycins to mitosenes likely proceeds through an initial elimination of methanol to form an aziridinomitosene. [, ] Another study demonstrated that acetic acid catalysis of α-phenylisocaprophenone enolization and the reaction of epichlorohydrin with iodide ions do not involve proton transfer during the rate-determining step. []
Q8: Are there any studies exploring the interactions of this compound with biomolecules?
A8: Yes, research has used this compound to study the cooperative hydrogen bonding of polymers like polyacrylic acid. Deuterium NMR studies, utilizing this compound4 as a marker, provided insights into the interaction between polyacrylic acid and poly(4-vinylphenol). []
Q9: Can this compound be used to investigate photochemical reactions?
A9: Yes, studies have used this compound to generate the DOCO radical via photolysis at 193 nm, providing valuable information about its vibrational structure and properties. [] Another study used this compound in combination with laser flash photolysis to investigate the mechanism of alcohol additions to transient silenes generated from aryldisilane photochemistry. []
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